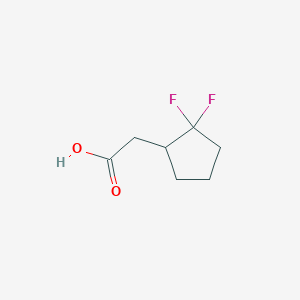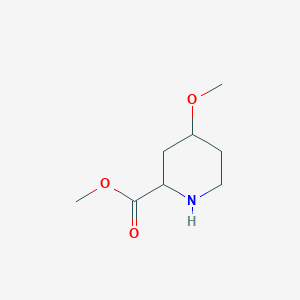
2-chloro-4-(1H-indazol-1-yl)benzoic acid
Descripción general
Descripción
2-chloro-4-(1H-indazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 . It is a research-use-only product .
Synthesis Analysis
The synthesis of imidazole-containing compounds, which include 2-chloro-4-(1H-indazol-1-yl)benzoic acid, has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The InChI code for 2-chloro-4-(1H-indazol-1-yl)benzoic acid is 1S/C14H9ClN2O2/c15-12-7-10 (5-6-11 (12)14 (18)19)17-13-4-2-1-3-9 (13)8-16-17/h1-8H, (H,18,19) .The storage temperature and boiling point are not specified .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
The indazole nucleus is known for its anti-inflammatory properties. Compounds like 2-chloro-4-(1H-indazol-1-yl)benzoic acid may inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . By reducing COX-2 activity, these compounds could potentially alleviate inflammation and pain associated with various inflammatory diseases.
Antimicrobial Activity
Research has indicated that indazole-containing compounds exhibit antimicrobial activity against a range of pathogens, including bacteria, protozoa, and fungi . This makes them valuable for the development of new antimicrobial agents that could be used to treat infectious diseases, particularly those resistant to current treatments.
Antiprotozoal Applications
Specific indazole derivatives have been found to be effective against protozoal infections. They have shown higher potency than traditional drugs like metronidazole in some cases, suggesting their potential as antiprotozoal agents . This application is particularly relevant for diseases caused by protozoa like Giardia intestinalis and Trichomonas vaginalis.
Antifungal Uses
The antifungal potential of indazole compounds has been explored, with some derivatives demonstrating growth inhibition against fungi such as Candida albicans and Candida glabrata . These findings support the potential use of 2-chloro-4-(1H-indazol-1-yl)benzoic acid in the treatment of fungal infections.
Drug Development and Synthesis
Indazole-containing compounds serve as key intermediates in the synthesis of various drugs. Their diverse functional groups and structural motifs make them versatile scaffolds in medicinal chemistry . The development of new synthetic methods for indazole derivatives expands the possibilities for creating novel therapeutic agents.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-indazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-7-10(5-6-11(12)14(18)19)17-13-4-2-1-3-9(13)8-16-17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFSKUHYGCYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(1H-indazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



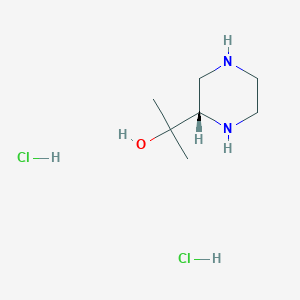

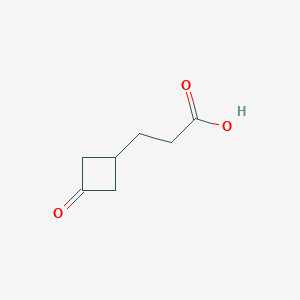
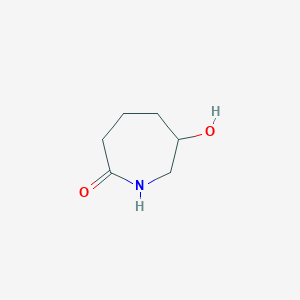
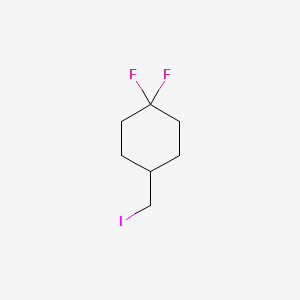
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
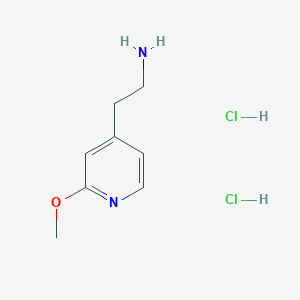

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)


